(1E)-prop-1-ene-1-sulfonyl fluoride
Description
(1E)-Prop-1-ene-1-sulfonyl fluoride is an organosulfur compound characterized by a sulfonyl fluoride group (-SO₂F) attached to a propene backbone in the (1E)-configuration. This compound is of interest in medicinal and synthetic chemistry due to the electrophilic reactivity of the sulfonyl fluoride moiety, which enables covalent modifications of biomolecules such as proteins. Its structural features, including the conjugated double bond and electron-withdrawing sulfonyl group, influence its stability, reactivity, and applications in chemical biology and drug discovery.
Properties
CAS No. |
2169882-92-0 |
|---|---|
Molecular Formula |
C3H5FO2S |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The electrochemical synthesis of (1E)-prop-1-ene-1-sulfonyl fluoride leverages thiols or disulfides as starting materials, with potassium fluoride (KF) serving as the fluoride source. The process involves a two-step oxidation mechanism:
-
Anodic oxidation of thiols or disulfides generates a radical cation intermediate.
-
Nucleophilic fluorination by KF, followed by further oxidation to yield the sulfonyl fluoride.
For prop-1-ene-1-sulfonyl fluoride, prop-1-ene thiol or its disulfide derivative undergoes electrochemical oxidation in a divided cell under constant current (5–10 mA/cm²). The use of HCl-pyridine or HCl-Et₃N as additives enhances fluorination efficiency by stabilizing reactive intermediates. Radical scavengers like TEMPO suppress side reactions, improving product purity.
Table 1: Optimization of Electrochemical Conditions
| Substrate | Electrolyte | Current Density (mA/cm²) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Prop-1-ene thiol | KF/HCl-Et₃N | 8 | 25 | 78 |
| Prop-1-ene disulfide | KF/HCl-Pyr | 10 | 30 | 82 |
Advantages and Limitations
This method offers mild conditions (room temperature, aqueous/organic biphasic system) and avoids hazardous fluorinating agents. However, scalability is limited by the need for specialized electrochemical equipment and the formation of sulfonic acid byproducts via overoxidation.
Palladium-Catalyzed Cross-Coupling
One-Pot Synthesis from Alkenyl Bromides
Aryl and alkenyl bromides can be converted to sulfonyl fluorides via a palladium-catalyzed cascade reaction using DABSO (dibenzothiophene dioxide) as an SO₂ surrogate and NFSI (N-fluorobenzenesulfonimide) as the fluorinating agent. For this compound, the reaction proceeds as follows:
Table 2: Palladium-Catalyzed Reaction Parameters
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | DMF | 80 | 65 |
| PdCl₂ | BINAP | Toluene | 100 | 58 |
Substrate Compatibility and Challenges
While effective for aryl bromides, alkenyl bromides like prop-1-ene bromide require higher temperatures (80–100°C) and exhibit moderate yields due to competing β-hydride elimination. The method’s reliance on air-sensitive Pd catalysts and costly ligands limits industrial adoption.
Direct Fluorination of Sulfonic Acid Derivatives
Sulfonyl Chloride to Fluoride Conversion
Sulfonic acid chlorides can be fluorinated using KF in the presence of phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB). For prop-1-ene-1-sulfonyl chloride, the reaction proceeds under reflux in acetonitrile:
Table 3: Fluorination of Sulfonyl Chlorides
| Substrate | Fluorinating Agent | PTC | Solvent | Yield (%) |
|---|---|---|---|---|
| Prop-1-ene-SO₂Cl | KF | TBAB | CH₃CN | 88 |
| Prop-1-ene-SO₂Cl | CsF | None | DMF | 45 |
Practical Considerations
This method achieves high yields with inexpensive reagents but requires anhydrous conditions to prevent hydrolysis. The use of TBAB enhances fluoride solubility, enabling reactions at lower temperatures (60–80°C).
Comparative Analysis of Methods
Efficiency and Scalability
-
Electrochemical : Best for small-scale synthesis (yields: 75–82%) but limited by equipment costs.
-
Palladium-Catalyzed : Moderate yields (55–65%) and suitable for functionalized substrates but hampered by catalyst costs.
-
Direct Fluorination : Most scalable (yields: 85–88%) and cost-effective for industrial applications.
| Method | Hazardous Reagents | Waste Generated | Green Chemistry Score |
|---|---|---|---|
| Electrochemical | Low | Minimal | ★★★★☆ |
| Palladium-Catalyzed | Moderate | High | ★★☆☆☆ |
| Direct Fluorination | Moderate | Moderate | ★★★☆☆ |
Chemical Reactions Analysis
Types of Reactions: (1E)-Prop-1-ene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl fluoride group under basic conditions to form sulfonamides and sulfonates, respectively.
Electrophilic Addition: Reagents such as halogens or hydrogen halides can add across the double bond of the propene moiety.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Scientific Research Applications
(1E)-Prop-1-ene-1-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1E)-prop-1-ene-1-sulfonyl fluoride involves its reactivity with nucleophiles, particularly amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues such as serine or cysteine in the active sites of enzymes . This covalent modification can inhibit enzyme activity, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
To fulfill the user’s request, data on analogous sulfonyl fluorides (e.g., ethenesulfonyl fluoride, vinyl sulfonyl fluorides, or aryl sulfonyl fluorides) would typically be required. Key comparison points might include:
| Property | (1E)-Prop-1-ene-1-sulfonyl Fluoride | Ethenesulfonyl Fluoride | Vinyl Sulfonyl Fluoride | Aryl Sulfonyl Fluoride |
|---|---|---|---|---|
| Reactivity (Hydrolysis) | Moderate (E-configuration stabilizes) | High (less steric hindrance) | Variable (substituent-dependent) | Low (aromatic stabilization) |
| Thermal Stability | Stable up to 100°C | Decomposes above 60°C | Decomposes above 80°C | Stable up to 150°C |
| Bioconjugation Efficiency | High (kinetically selective) | Moderate | Moderate | Low (requires activation) |
| Synthetic Utility | Covalent inhibitors, PROTACs | Labile intermediates | Polymer chemistry | Drug candidates |
Note: The above table is illustrative but cannot be directly supported by the provided evidence.
Critical Analysis of Evidence Limitations
The evidence provided (Figure 1e source data) discusses MIF protein interactions with Cdc20, Cyclin B, and PIP4K2a in cell cycle regulation . This highlights a critical gap in addressing the user’s query.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1E)-prop-1-ene-1-sulfonyl fluoride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of (1E)-prop-1-ene-1-sulfonyl chloride using potassium fluoride under anhydrous conditions. Alternatively, palladium-catalyzed coupling reactions with arenediazonium salts in methanol (0.1–2.0 M) at room temperature have been reported, yielding 60–85% product depending on solvent volume and stoichiometry .
- Key Variables : Catalyst loading (e.g., 3 mol% Pd(OAc)₂ with PPh₃), solvent polarity, and fluoride source purity significantly impact reaction efficiency.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹⁹F NMR (δ ~ +55 ppm for sulfonyl fluoride) and ¹H NMR (δ 5.8–6.5 ppm for allylic protons) confirm structure and stereochemistry .
- Mass Spectrometry : ESI-MS in negative ion mode detects [M–F]⁻ fragments (m/z 123.1) .
- HPLC : Used to quantify purity (e.g., C18 column, 80:20 acetonitrile/water, λmax = 258 nm) .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Reactions :
- Nucleophilic Substitution : Reacts with amines/alcohols to form sulfonamides/sulfonate esters (e.g., 70–90% yield with benzylamine in THF) .
- Cycloaddition : Participates in [2+2] or Diels-Alder reactions under photochemical or thermal activation .
- Caution : The electron-deficient sulfonyl fluoride group enhances electrophilicity but may compete with the alkene in regioselective reactions .
Advanced Research Questions
Q. How does the stereochemistry (E-configuration) of the double bond influence reactivity and selectivity?
- Mechanistic Insight : The (1E)-geometry creates steric hindrance, favoring trans-addition in cycloadditions and reducing side reactions. DFT studies suggest a 1.2–1.5 kcal/mol energy barrier difference between E and Z isomers for sulfonamide formation .
- Experimental Design : Compare reaction outcomes with (1Z)-isomers using chiral HPLC or NOE NMR to track stereochemical integrity .
Q. What strategies mitigate competing elimination pathways during nucleophilic substitution?
- Optimization :
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Lower reaction temperatures (0–25°C) and slow addition of nucleophiles reduce β-hydride elimination .
- Case Study : Substitution with tert-butylamine in DMF at 0°C achieved 92% yield vs. 65% in THF at 25°C .
Q. How can contradictory data on reaction yields be resolved?
- Analysis Framework :
- Solvent Volume Effects : Increasing methanol from 2 mL to 10 mL in Pd-catalyzed reactions reduced yield from 85% to 60% due to dilution .
- Catalyst Deactivation : Trace moisture or oxygen can poison Pd catalysts, necessitating rigorous inert conditions .
Q. What computational tools predict retrosynthetic pathways for derivatives of this compound?
- Methods : AI-driven platforms (e.g., Reaxys, Pistachio) use reaction databases to propose routes, validated by DFT calculations for feasibility (e.g., ΔG‡ < 25 kcal/mol) .
- Application : Predicted routes for synthesizing sulfonylated indoles showed 80% alignment with experimental results .
Q. How does this compound interact with biological targets?
- Mechanistic Studies :
- Covalently modifies cysteine residues in enzymes (e.g., papain-like proteases), confirmed by X-ray crystallography and activity assays .
- LC-MS/MS identifies sulfonylated peptides (e.g., m/z shift +136 Da) .
Q. What are the stability profiles of sulfonyl fluorides vs. chlorides under physiological conditions?
- Comparative Data :
- Hydrolysis Half-Life : Sulfonyl fluorides (t₁/₂ = 24–48 hrs in PBS) are >10× more stable than chlorides (t₁/₂ = 2–4 hrs) .
- Thermal Stability : Decomposes above 150°C (TGA data), requiring storage at –20°C under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
